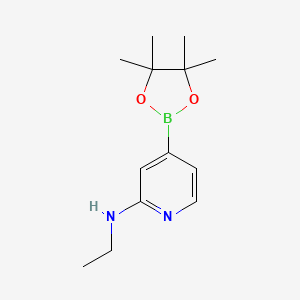

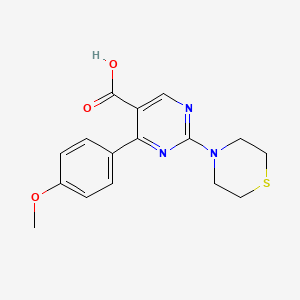

![molecular formula C21H15ClN2OS B2529959 3-氯-N-{3-氰基-4-[(2-甲基苯基)硫代]苯基}苯甲酰胺 CAS No. 306980-78-9](/img/structure/B2529959.png)

3-氯-N-{3-氰基-4-[(2-甲基苯基)硫代]苯基}苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

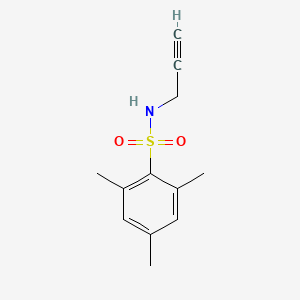

The compound "3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide" is a structurally complex molecule that may be related to the field of chiral stationary phases and substituted benzamides, as suggested by the context of the provided papers. While none of the papers directly discuss this compound, they provide insights into similar chemical structures and their properties, which can be extrapolated to hypothesize about the compound .

Synthesis Analysis

The synthesis of structurally related compounds involves the reaction of substituted benzo[b]thiophene-2-carbonyl chlorides with cyanamides to form chloro(dialkylamino)methylene derivatives . This suggests that the synthesis of "3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide" could potentially involve similar reactants and steps, such as the use of cyanamides and a chloroformamidine group, which could be further modified by nucleophiles like oxygen, sulfur, or nitrogen-containing compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(benzylsulfinyl)benzamide, has been studied using chiral stationary phases, which indicates the importance of the amide group and its NH2 moiety in chiral recognition . This implies that the amide group in "3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide" could play a significant role in its molecular interactions and possibly its chiral properties.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the exchange of a chlorine atom in the chloroformamidine group with various nucleophiles . This type of reactivity could be relevant to the compound , suggesting that it may undergo similar substitution reactions, which could be used to derive a range of analogs with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of a related lipophilic substituted benzamide were investigated, revealing a high octanol-water partition coefficient, indicating significant lipophilicity . This compound also showed better penetration through biological membranes compared to sulpiride, a known antipsychotic drug. By analogy, "3-chloro-N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}benzenecarboxamide" might also possess lipophilic characteristics, which could influence its bioavailability and ability to cross the blood-brain barrier.

科学研究应用

合成和结构性质

具有类似结构基序的化合物已合成并研究了其光谱和结构性质。例如,对通过涉及氯醛和取代苯胺的反应产生的取代的 2-三氯甲基-3-苯基-1,3-噻唑烷-4-酮的研究探索了它们的构象和潜在反应模式 (艾萨克和蒂尔尼,1996)。此类研究为理解复杂取代苯甲酰胺在各种化学环境中的行为奠定了基础。

超分子化学应用

苯-1,3,5-三甲酰胺 (BTA) 因其简单的结构和自组装行为而被强调其在科学领域的广泛重要性,这些特性被应用于纳米技术、聚合物加工和生物医学应用中。BTA 的适应性凸显了结构相关化合物(如 3-氯-N-{3-氰基-4-[(2-甲基苯基)硫代]苯基}苯甲酰胺)在创建由氢键稳定的纳米级结构方面的潜在多功能性 (坎特金、德格里夫和帕尔曼斯,2012)。

抗菌和抗肿瘤应用

N-烷基吩噻嗪与各种苯甲酰胺具有结构相似性,已显示出一系列生物活性,包括抗菌、抗真菌和抗癌特性。它们与金属配位并与大分子相互作用的能力表明了相关化合物在开发新的抗菌剂和抗肿瘤剂方面的潜在研究途径 (克里斯蒂奇等人,2016)。

抗氧化和药理作用

绿原酸 (CGA) 是一种酚酸化合物,它证明了酚结构在提供抗氧化、抗炎和其他治疗作用方面的重要性。对具有酚结构的化合物(如取代苯甲酰胺)的研究可能会探索类似的生物学和药理作用 (纳维德等人,2018)。

环境和生物医学研究

从蓝藻中寻找新的抗菌剂引入了多种具有抗菌活性的氰基化合物。诸如 3-氯-N-{3-氰基-4-[(2-甲基苯基)硫代]苯基}苯甲酰胺之类的化合物可以探索其在类似背景下的潜在抗菌特性,突出了新型化学实体在解决多重耐药性中的重要性 (斯韦恩、派德塞蒂和帕迪,2017)。

属性

IUPAC Name |

3-chloro-N-[3-cyano-4-(2-methylphenyl)sulfanylphenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2OS/c1-14-5-2-3-8-19(14)26-20-10-9-18(12-16(20)13-23)24-21(25)15-6-4-7-17(22)11-15/h2-12H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKHNQPXGXHRND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

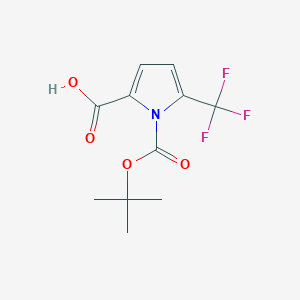

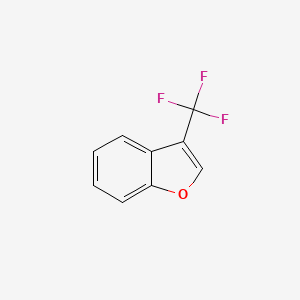

![tert-butyl [2-(5-amino-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2529882.png)

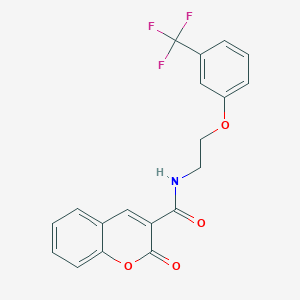

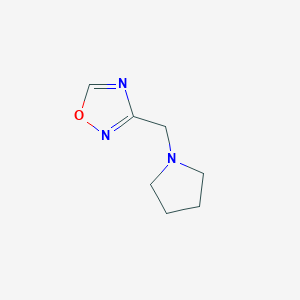

![methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529884.png)

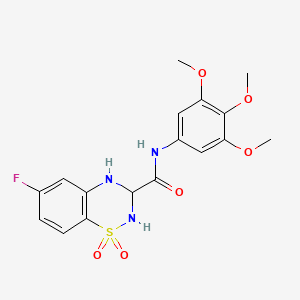

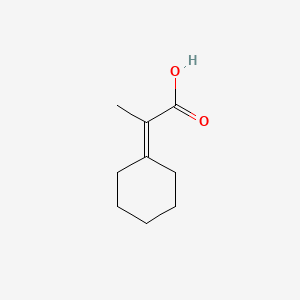

![2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B2529894.png)

![(4-(1H-pyrrol-1-yl)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2529898.png)